molecular formula C11H15N3O2 B1501286 Methyl 5-(piperidin-1-yl)pyrazine-2-carboxylate CAS No. 1017603-80-3

Methyl 5-(piperidin-1-yl)pyrazine-2-carboxylate

Cat. No. B1501286
CAS RN: 1017603-80-3
M. Wt: 221.26 g/mol
InChI Key: JRAKMRDSYIXCPF-UHFFFAOYSA-N
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Description

Methyl 5-(piperidin-1-yl)pyrazine-2-carboxylate is a useful research compound. Its molecular formula is C11H15N3O2 and its molecular weight is 221.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-(piperidin-1-yl)pyrazine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-(piperidin-1-yl)pyrazine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1017603-80-3

Product Name

Methyl 5-(piperidin-1-yl)pyrazine-2-carboxylate

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

methyl 5-piperidin-1-ylpyrazine-2-carboxylate

InChI

InChI=1S/C11H15N3O2/c1-16-11(15)9-7-13-10(8-12-9)14-5-3-2-4-6-14/h7-8H,2-6H2,1H3

InChI Key

JRAKMRDSYIXCPF-UHFFFAOYSA-N

SMILES

COC(=O)C1=CN=C(C=N1)N2CCCCC2

Canonical SMILES

COC(=O)C1=CN=C(C=N1)N2CCCCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5-chloro-pyrazine-2-carboxylic acid methyl ester (Preparation 41, 85 g, 492 mmol) in DMF (365 mL) was added DIPEA (129 mL, 738 mmol) and piperidine (58.4 mL, 591 mmol) and the resulting solution was stirred at room temperature for 18 hours. The reaction mixture was poured onto water (4 L) and the resulting precipitate was collected by filtration to give the title compound as a white solid (85.12 g) in a 78% yield.
Quantity
85 g
Type
reactant
Reaction Step One
Name
Quantity
129 mL
Type
reactant
Reaction Step One
Quantity
58.4 mL
Type
reactant
Reaction Step One
Name
Quantity
365 mL
Type
solvent
Reaction Step One
Yield
78%

Synthesis routes and methods II

Procedure details

A mixture of 1 g (4.3 mmol) 5-methanesulfonyloxy-pyrazine-2-carboxylic acid methyl ester and 0.733 (8.6 mmol) piperidine was shaken at room temperature for 4 h. Subsequent purification on silica eluting with a gradient formed from DCM and methanol yielded after evaporation of the product fractions 0.625 g (66%) of the title compound as light yellow crystals. m/z (ES+): 222.0 (M+H).
Name
5-methanesulfonyloxy-pyrazine-2-carboxylic acid methyl ester
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
0.733
Quantity
8.6 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)c1cnc(OS(C)(=O)=O)cn1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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